2-Bromo-N-cyclobutyl-3-methylbenzamide
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Overview
Description
2-Bromo-N-cyclobutyl-3-methylbenzamide is an organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol It is characterized by the presence of a bromine atom at the second position of the benzamide ring, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the third position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutyl-3-methylbenzamide typically involves the following steps:
Amidation: The cyclobutyl group is introduced by reacting the brominated benzamide with cyclobutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclobutyl-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding N-cyclobutyl-3-methylbenzamide.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of N-cyclobutyl-3-methylbenzamide derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of N-cyclobutyl-3-methylbenzamide.
Oxidation: Formation of N-cyclobutyl-3-methylbenzoic acid or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-cyclobutyl-3-methylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclobutyl-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclobutyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-cyclopropyl-3-methylbenzamide: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-Bromo-N-cyclopentyl-3-methylbenzamide: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
2-Bromo-N-cyclohexyl-3-methylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
2-Bromo-N-cyclobutyl-3-methylbenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
2-bromo-N-cyclobutyl-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8-4-2-7-10(11(8)13)12(15)14-9-5-3-6-9/h2,4,7,9H,3,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFVGKONJMVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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